![molecular formula C11H9ClN2 B1586987 3-Chloro-6-(4-methylphenyl)pyridazine CAS No. 2165-06-2](/img/structure/B1586987.png)
3-Chloro-6-(4-methylphenyl)pyridazine
Overview
Description
3-Chloro-6-(4-methylphenyl)pyridazine is an organic compound with the molecular formula C₁₁H₉ClN₂ and a molecular weight of 204.66 g/mol It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-methylphenyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 4-methylphenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures (around 100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-methylphenyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-6-(4-methylphenyl)pyridazine is recognized for its potential pharmacological properties. Research indicates that derivatives of pyridazine, including this compound, exhibit various biological activities, making them valuable in drug development.
Antimicrobial Activity
Studies have shown that this compound and its derivatives possess antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth, which positions them as potential candidates for new antimicrobial agents.
Antihypertensive Agents
The compound has been identified as an intermediate in the synthesis of compounds with β-adrenergic blocking and vasodilator activities, which are crucial for developing antihypertensive medications. The synthesis involves converting this compound into more complex structures that exhibit these pharmacological effects .
Other Biological Activities
Beyond antimicrobial and antihypertensive effects, research suggests that pyridazine derivatives may act as inhibitors for various biological targets, including enzymes and receptors involved in diseases like cancer and hypertension . The exploration of these activities is ongoing, with many studies focusing on optimizing the structure for enhanced efficacy.
Agricultural Applications
In addition to medicinal uses, this compound has been evaluated for its herbicidal properties. Research indicates that certain pyridazine derivatives demonstrate herbicidal activity against specific weeds, making them candidates for agricultural applications.
Herbicidal Activity
A study evaluating the herbicidal effects of various pyridazine derivatives found that compounds similar to this compound showed significant activity against several weed species. This suggests potential use in developing selective herbicides that can control unwanted vegetation while minimizing damage to crops .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through several methods, including condensation reactions involving 3,6-dichloropyridazine and 4-methylaniline. Understanding these synthetic pathways is crucial for researchers looking to produce this compound efficiently for further study or application .
Synthesis Method | Description |
---|---|
Condensation Reaction | Involves reacting 3,6-dichloropyridazine with 4-methylaniline to form the compound. |
Chlorination | Chlorination of pyridazine derivatives can yield various substituted products. |
Case Studies
Several case studies highlight the applications of this compound:
- Case Study on Antimicrobial Efficacy : A study demonstrated the effectiveness of this compound against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Case Study on Herbicidal Properties : Research indicated that formulations containing this pyridazine derivative effectively controlled specific weed species without harming crop yields, showcasing its utility in sustainable agriculture.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-methylphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways . The molecular targets and pathways involved can vary, but common targets include kinases, which play a crucial role in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylpyridazine: Similar in structure but lacks the 4-methylphenyl group.
3-Chloro-6-iodopyridazine: Contains an iodine atom instead of a 4-methylphenyl group.
Pyridazine Derivatives: Other derivatives with different substituents on the pyridazine ring.
Uniqueness
3-Chloro-6-(4-methylphenyl)pyridazine is unique due to the presence of both a chlorine atom and a 4-methylphenyl group, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Biological Activity
3-Chloro-6-(4-methylphenyl)pyridazine is a heterocyclic compound belonging to the pyridazine class, characterized by its molecular formula and a molecular weight of 204.66 g/mol. The compound features a chlorinated pyridazine ring substituted with a para-methylphenyl group, which influences its chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential applications, and synthesis methods.
Chemical Structure
The structure of this compound is depicted below:
Structure | Description |
---|---|
This compound | A pyridazine ring with chlorine at position 3 and a para-methylphenyl substituent at position 6. |
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reaction : A common method involves the condensation of 3,6-dichloropyridazine with 4-methylaniline.
- Nucleophilic Aromatic Substitution : This method utilizes chlorinated pyridazines and aromatic amines to form the desired compound.
Biological Activity
Research indicates that pyridazine derivatives, including this compound, exhibit notable biological activities. Some key findings include:
- Antitumor Activity : Preliminary studies suggest that certain pyridazine derivatives possess cytotoxic effects against various cancer cell lines, although specific data for this compound remains limited.
- Enzymatic Inhibition : Pyridazine compounds have been studied for their potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases like cancer and inflammation.
Case Studies
While comprehensive studies specifically on this compound are scarce, related compounds have shown promising results:
- Pyridazine Derivatives : A study on similar pyridazine derivatives demonstrated significant inhibition of soybean lipoxygenase, indicating potential anti-inflammatory properties .
- Cytotoxicity Profiles : Research on structurally related compounds has reported low cytotoxicity against non-target cell lines while exhibiting potent effects on targeted cancer cells .
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the uniqueness of this compound:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Chloro-6-methylpyridazine | Methyl group instead of para-methylphenyl | Simpler structure; fewer steric interactions |
3-Chloro-6-(4-fluorophenyl)pyridazine | Fluorine substituent | Potentially different electronic properties |
3-Chloro-6-(4-methylphenoxy)pyridazine | Ether functional group | Different reactivity due to oxygen presence |
Future Research Directions
The specific biological activity of this compound remains an area for further exploration. Future research could focus on:
- Mechanism of Action : Investigating how this compound interacts with biological targets.
- Pharmacological Studies : Conducting in vitro and in vivo studies to assess its therapeutic potential.
- Structural Modifications : Synthesizing analogs to evaluate changes in biological activity based on structural variations.
Properties
IUPAC Name |
3-chloro-6-(4-methylphenyl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-7-11(12)14-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDSGZGKYCPLMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379589 | |
Record name | 3-chloro-6-(4-methylphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2165-06-2 | |
Record name | 3-chloro-6-(4-methylphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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